Cas no 93413-06-0 (Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-)

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)- structure
93413-06-0 structure
Productnaam:Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
CAS-nummer:93413-06-0
MF:C25H18N4O2
MW:406.43602514267
CID:807228
PubChem ID:146429

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)- Chemische en fysische eigenschappen

Naam en identificatie

    • Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
    • asperlicin C
    • 93413-06-0
    • Q27162892
    • QUINAZOLINO(3,2-A)(1,4)BENZODIAZEPINE-5,13-DIONE, 6,7-DIHYDRO-7-(1H-INDOL-3-YLMETHYL)-, (7S)-
    • UNII-6LSO8H0C9H
    • SCHEMBL10957312
    • DTXSID00918454
    • Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione, 6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
    • Quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione, 6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (S)-
    • C21147
    • CHEBI:90904
    • ASPERLICIN C [MI]
    • 5-Hydroxy-7-[(1H-indol-3-yl)methyl]quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one
    • 6LSO8H0C9H
    • (-)-asperlicin C
    • (7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
    • Inchi: InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1
    • InChI-sleutel: BUTFEAMXSRJHIM-NRFANRHFSA-N
    • LACHT: C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

Berekende eigenschappen

  • Exacte massa: 406.14297583g/mol
  • Monoisotopische massa: 406.14297583g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 2
  • Complexiteit: 767
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 77.6Ų
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